3-(3-Boc-aminophenyl)-5-chlorobenzoic acid
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Overview
Description
3-(3-Boc-aminophenyl)-5-chlorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group and a chlorinated benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Boc-aminophenyl)-5-chlorobenzoic acid typically involves the protection of the amine group with a Boc group, followed by chlorination of the benzoic acid. One common method involves the reaction of 3-aminophenylboronic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine. This intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzoic acid ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Boc-aminophenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atom.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-(3-Boc-aminophenyl)-5-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the design of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(3-Boc-aminophenyl)-5-chlorobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can be modified to introduce various functional groups. In medicinal chemistry, its Boc-protected amine group can be selectively deprotected to reveal the active amine, which can interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-aminophenyl)boronic acid
- 4-(Boc-aminophenyl)boronic acid
- 3-(Boc-amino)-4-chlorophenylboronic acid
Uniqueness
3-(3-Boc-aminophenyl)-5-chlorobenzoic acid is unique due to the combination of a Boc-protected amine and a chlorinated benzoic acid moiety. This dual functionality allows for selective reactions at either the amine or the chlorine site, providing versatility in synthetic applications .
Properties
IUPAC Name |
3-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-6-4-5-11(10-15)12-7-13(16(21)22)9-14(19)8-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBHEIFCQZKCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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